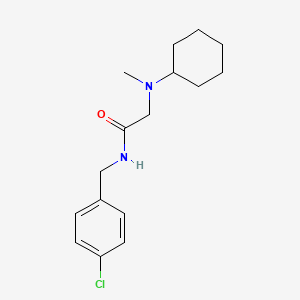![molecular formula C20H16N2O3S B4691515 N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B4691515.png)
N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide
Übersicht
Beschreibung
N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide, also known as TH-302, is a promising anticancer drug that has gained significant attention in recent years. It is a prodrug that is activated under hypoxic conditions, making it an ideal candidate for targeting tumor cells that are resistant to conventional therapies.
Wirkmechanismus
N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide is activated under hypoxic conditions, which are commonly found in solid tumors. The prodrug is converted into its active form, bromo-isophosphoramide mustard (Br-IPM), by the enzyme aldo-keto reductase 1C3 (AKR1C3). Br-IPM then crosslinks DNA, leading to cell death. This compound has also been shown to inhibit the hypoxia-inducible factor 1α (HIF-1α), which is a transcription factor that plays a key role in tumor angiogenesis and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to induce cell death in tumor cells under hypoxic conditions. It has also been shown to inhibit tumor growth and metastasis in animal models. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide has several advantages for lab experiments. It is a prodrug that is activated under hypoxic conditions, which makes it an ideal candidate for targeting tumor cells that are resistant to conventional therapies. This compound has also been shown to have good oral bioavailability and low toxicity. One limitation of this compound is that it requires hypoxic conditions for activation, which may limit its efficacy in some tumor types.
Zukünftige Richtungen
There are several future directions for N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide research. One area of interest is the development of new analogs that can be activated under normoxic conditions. Another area of interest is the combination of this compound with other therapies, such as immunotherapy or targeted therapies. This compound may also have potential in other disease areas, such as ischemic heart disease or stroke, where hypoxia plays a role in disease pathogenesis.
Wissenschaftliche Forschungsanwendungen
N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide has been extensively studied for its anticancer properties. It has shown promising results in preclinical studies against a variety of cancer types, including breast, lung, pancreatic, and prostate cancer. This compound has also been tested in clinical trials, where it has demonstrated efficacy in combination with other chemotherapy drugs.
Eigenschaften
IUPAC Name |
N-[(E)-3-(3-hydroxyanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-16-9-4-8-15(12-16)21-20(25)18(13-17-10-5-11-26-17)22-19(24)14-6-2-1-3-7-14/h1-13,23H,(H,21,25)(H,22,24)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRWVWRRGKWSKC-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NC3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dichlorophenyl)-2-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]hydrazinecarboxamide](/img/structure/B4691436.png)
![3-ethyl-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B4691443.png)

![N-[4-iodo-2-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B4691470.png)
![methyl 2-{[(3-pyridinylamino)carbonothioyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4691474.png)

![N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B4691491.png)
![4-{[4-(4-ethoxyphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4691499.png)
![1-methyl-5-{[(3-methylbutyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4691502.png)

![4-{[N-(mesitylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzamide](/img/structure/B4691512.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4691531.png)
![2-chloro-4-(5-{[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4691535.png)